Diallylphenylphosphine
Overview
Description
Diallylphenylphosphine is an organophosphorus compound with the chemical formula C6H5P(CH2CH=CH2)2. It is a tertiary phosphine, characterized by the presence of a phenyl group and two allyl groups attached to the phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylphenylphosphine can be synthesized through the reaction of phenylphosphine with allyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phenylphosphine acts as a nucleophile, attacking the allyl bromide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of Grignard reagents. For example, phenylmagnesium bromide can react with dichlorophenylphosphine to produce this compound. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: Diallylphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl groups can be replaced by other substituents.
Addition: The compound can undergo addition reactions with electrophiles, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Addition: Electrophiles like bromine or chlorine can be used under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Addition: Halogenated phosphines.
Scientific Research Applications
Diallylphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which diallylphenylphosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The compound’s reactivity is largely due to the presence of the phosphorus atom, which can donate electron density to form stable bonds with metals. This property makes it a valuable component in catalytic cycles, particularly in transition metal-catalyzed reactions .
Comparison with Similar Compounds
Diphenylphosphine: An organophosphorus compound with two phenyl groups attached to the phosphorus atom.
Dimethylphenylphosphine: Contains one phenyl group and two methyl groups attached to the phosphorus atom.
Comparison:
Diphenylphosphine: Unlike diallylphenylphosphine, diphenylphosphine lacks the allyl groups, which affects its reactivity and applications. Diphenylphosphine is more commonly used as a precursor to other phosphine ligands.
Dimethylphenylphosphine: The presence of methyl groups in dimethylphenylphosphine makes it less sterically hindered compared to this compound. .
This compound stands out due to its unique combination of phenyl and allyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
phenyl-bis(prop-2-enyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFDGDMWAZLDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(CC=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369901 | |
Record name | Diallylphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29949-75-5 | |
Record name | Diallylphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallylphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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